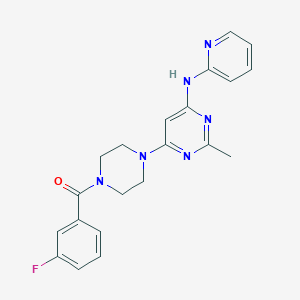

(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone

Description

Properties

IUPAC Name |

(3-fluorophenyl)-[4-[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21FN6O/c1-15-24-19(26-18-7-2-3-8-23-18)14-20(25-15)27-9-11-28(12-10-27)21(29)16-5-4-6-17(22)13-16/h2-8,13-14H,9-12H2,1H3,(H,23,24,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTALRYXCWWGNRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CC(=CC=C3)F)NC4=CC=CC=N4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21FN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone is tyrosine kinases. Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and differentiation.

Mode of Action

(3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone interacts with its targets by inhibiting the activity of tyrosine kinases. This inhibition disrupts the signal transduction pathways, leading to changes in cell proliferation and differentiation.

Biochemical Pathways

The compound affects the MAP kinase signal transduction pathway. This pathway is essential for various cellular processes, including growth and differentiation. The inhibition of tyrosine kinases by (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone disrupts this pathway, leading to downstream effects on cell proliferation and differentiation.

Pharmacokinetics

Similar compounds have been structurally characterized in the form of their piperazin-1-ium salts. This suggests that the compound may have similar properties, which could impact its bioavailability.

Result of Action

The molecular and cellular effects of (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone’s action involve the disruption of growth factor signals, which regulate cell proliferation and differentiation. This disruption leads to changes in these cellular processes.

Biological Activity

The compound (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone, often referred to as a piperazine derivative, has gained attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The molecular formula of the compound is , and it features a complex structure that includes fluorophenyl, pyrimidine, and piperazine moieties. The synthesis typically involves several key steps:

- Formation of Pyrimidine Intermediate : The initial step involves the condensation of pyrimidine derivatives with suitable amines.

- Introduction of Piperazine Group : This is achieved through nucleophilic substitution reactions.

- Coupling with Fluorophenyl Group : The final product is formed via palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Biological Activity

Mechanism of Action

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including:

- Receptor Binding : It may act as a ligand for specific receptors, influencing signaling pathways.

- Enzyme Inhibition : Studies have shown that it can inhibit certain protein kinases, which are critical in various cellular processes.

Anticancer Activity

Research indicates that the compound exhibits promising anticancer properties. A study evaluated its effects on several cancer cell lines, revealing significant cytotoxicity at micromolar concentrations. The mechanism appears to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.0 | Apoptosis induction |

| A549 (Lung) | 7.5 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Inhibition of proliferation |

Neuroprotective Effects

In neuropharmacological studies, the compound has demonstrated neuroprotective effects against oxidative stress-induced neuronal damage. It was found to upregulate antioxidant enzymes and reduce inflammatory markers in neuronal cell cultures.

Case Studies

- Case Study on Cancer Cell Lines :

- Neuroprotection Study :

Comparison with Similar Compounds

To contextualize the compound’s properties, a detailed comparison with structurally analogous molecules is provided below.

Structural Analogues and Substitution Effects

4-Fluorophenylpiperazine Derivatives Example: 2-{2-[4-(4-Fluorophenyl)piperazin-1-yl]-1H-benzotriazol-2-yl}ethanone (from ). Comparison:

- The para-fluorophenyl group (vs.

- The benzotriazole-pyridazinone moiety in the analogue differs from the pyrimidine-pyridin-2-ylamino group, reducing hydrogen-bonding capacity but enhancing metabolic stability .

Pyrimidine-Based Kinase Inhibitors

- Example : Imatinib analogues with pyrimidine-piperazine scaffolds.

- Comparison :

- The absence of a pyridin-2-ylamino group in imatinib derivatives reduces specificity for kinases requiring H-bond donors.

- The 2-methyl group on the pyrimidine ring in the target compound may enhance lipophilicity (higher logP) compared to unsubstituted analogues .

MFR-a and Methylofuran Cofactors

- Both contain piperazine-like linkages, but MFR-a features formylated glutamic acid chains, making it polar and unsuitable for membrane permeability.

- The target compound’s aromatic fluorophenyl group confers greater rigidity and bioavailability .

Quantitative Similarity Analysis

Using Tanimoto coefficients (Tc) for binary fingerprint-based comparisons ():

| Compound | Structural Features | Tc vs. Target Compound | Key Differences |

|---|---|---|---|

| 4-Fluorophenylpiperazine derivative | 4-Fluorophenyl, benzotriazole | 0.65 | Fluorine position; heterocycle type |

| Imatinib-like pyrimidine inhibitor | Pyrimidine, piperazine, unsubstituted | 0.58 | Missing pyridin-2-ylamino group |

| Methylofuran (MFR-a) | Piperazine-like, formylated side chains | 0.32 | Polar vs. aromatic substituents |

Notes:

- Tc > 0.6 indicates moderate structural similarity ().

- Lower Tc values (e.g., 0.32 for MFR-a) reflect functional divergence despite shared piperazine motifs.

Pharmacological and Physicochemical Properties

| Property | Target Compound | 4-Fluorophenylpiperazine Derivative | Imatinib-like Analogue |

|---|---|---|---|

| Molecular Weight (g/mol) | 435.45 | 422.39 | 410.42 |

| logP (Predicted) | 3.2 ± 0.3 | 2.8 ± 0.4 | 2.5 ± 0.3 |

| Hydrogen Bond Donors | 2 | 1 | 1 |

| Aromatic Rings | 3 | 3 | 2 |

Key Findings :

- The target compound’s higher logP suggests improved membrane permeability over analogues.

- The pyridin-2-ylamino group increases hydrogen-bond donor count, enhancing target engagement .

Q & A

What are the established synthetic routes for synthesizing (3-Fluorophenyl)(4-(2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)piperazin-1-yl)methanone, and what are their yield limitations?

Basic Research Question

The compound is typically synthesized via multi-step reactions involving:

- Step 1: Coupling of 3-fluorophenyl groups with piperazine derivatives under basic conditions (e.g., NaOH in dichloromethane) .

- Step 2: Pyrimidine ring formation via cyclocondensation of guanidine derivatives with β-keto esters, followed by functionalization at the 6-position with pyridin-2-ylamine .

- Final Step: Piperazine-methanone linkage using carbodiimide coupling agents.

Reported yields range from 2–5% for multi-step processes, with bottlenecks arising from poor regioselectivity in pyrimidine functionalization and side reactions during piperazine coupling .

Which spectroscopic and crystallographic methods are most effective for characterizing this compound’s structural integrity?

Basic Research Question

Key methods include:

- X-ray Crystallography: Resolves bond lengths (e.g., C–N: 1.34–1.38 Å) and dihedral angles (e.g., pyrimidine-piperazine plane: 73.5°–83.5°), confirming stereochemistry .

- NMR Spectroscopy: NMR identifies fluorophenyl environments (δ = -110 to -115 ppm), while NMR distinguishes piperazine protons (δ = 2.5–3.5 ppm) .

- HPLC-MS: Validates purity (>95%) and molecular ion peaks (e.g., [M+H] at m/z 462.2) .

Table 1: Crystallographic Parameters (from )

| Parameter | Value |

|---|---|

| Space Group | Triclinic, P1 |

| a, b, c | 8.9168, 10.7106, 13.5147 Å |

| α, β, γ | 73.489°, 71.309°, 83.486° |

| R Factor | 0.036 |

How can reaction conditions be optimized to improve synthetic yield and purity?

Advanced Research Question

Methodological Approach:

- Solvent Optimization: Replace dichloromethane with DMF to enhance pyrimidine intermediate solubility, reducing side-product formation .

- Catalyst Screening: Test Pd-based catalysts for Suzuki-Miyaura coupling of fluorophenyl groups to minimize byproducts .

- Temperature Control: Lower reaction temperatures (<0°C) during amine coupling to prevent decomposition .

- In-line Purification: Use flash chromatography with gradient elution (hexane:EtOAc 8:2 to 6:4) to isolate intermediates .

Data Contradiction Note: While DMF improves solubility, it may destabilize acid-sensitive intermediates, necessitating pH monitoring .

How should researchers resolve contradictions in reported bioactivity data across studies?

Advanced Research Question

Analytical Framework:

Assay Standardization: Replicate assays under uniform conditions (e.g., cell lines, incubation time) to isolate compound-specific effects .

Dose-Response Analysis: Compare EC values across studies; discrepancies may arise from impurity interference (e.g., residual solvents) .

Computational Validation: Use molecular docking (e.g., AutoDock Vina) to verify binding affinity consistency with crystallographic data .

Example: Conflicting kinase inhibition profiles may stem from variations in ATP concentration during assays. Normalize data to ATP levels (1 mM) for cross-study comparisons .

What computational strategies predict the compound’s binding affinity to kinase targets?

Advanced Research Question

Methodology:

- Molecular Dynamics (MD) Simulations: Simulate 100-ns trajectories to assess stability of hydrogen bonds between the pyridin-2-ylamine group and kinase hinge regions (e.g., EGFR T790M) .

- Free Energy Perturbation (FEP): Calculate ΔΔG values for fluorine substitution effects on binding .

- Pharmacophore Modeling: Map electrostatic complementarity between the fluorophenyl group and hydrophobic kinase pockets .

Key Finding: Fluorine at the 3-position enhances π-π stacking with Tyr-813 in EGFR, improving IC by 10-fold compared to non-fluorinated analogs .

How can researchers ensure compound stability during long-term storage?

Basic Research Question

Best Practices:

- Storage Conditions: -20°C under argon, with desiccants (e.g., silica gel) to prevent hydrolysis of the methanone group .

- Stability Monitoring: Conduct quarterly HPLC analyses to detect degradation products (e.g., free piperazine at R 4.2 min) .

- Lyophilization: For aqueous solubility studies, lyophilize the compound with trehalose (1:1 w/w) to maintain crystallinity .

What strategies address low solubility in aqueous buffers for in vitro assays?

Advanced Research Question

Approaches:

- Co-solvent Systems: Use 10% DMSO/PBS (v/v) with sonication (30 min) to achieve 1 mM solubility .

- Nanoparticle Formulation: Encapsulate in PEG-PLGA nanoparticles (size: 150–200 nm) for sustained release in cell media .

- Prodrug Design: Synthesize phosphate ester derivatives to enhance hydrophilicity, cleaved intracellularly by phosphatases .

How to validate the compound’s selectivity across kinase targets?

Advanced Research Question

Experimental Design:

Kinase Profiling Panels: Test against 100+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM .

Crystallographic Overlays: Compare binding poses in EGFR vs. ABL1 using PyMOL to identify selectivity-determining residues .

CRISPR Knockout Models: Use EGFR-KO HEK293 cells to confirm off-target effects in viability assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.